molecular formula C17H18N2O3 B2947854 2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid CAS No. 2305333-90-6

2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid

Cat. No.: B2947854
CAS No.: 2305333-90-6
M. Wt: 298.342
InChI Key: MHHZEUVDXMNPQR-UHFFFAOYSA-N
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Description

2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid is an organic compound that features a quinoline moiety attached to a cyclohexane ring via a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis or the Doebner-Miller reaction.

    Coupling with Cyclohexanecarboxylic Acid: The quinoline derivative is then coupled with cyclohexanecarboxylic acid using a coupling reagent like carbodiimide (e.g., DCC) in the presence of a base (e.g., triethylamine) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activity.

    Cyclohexanecarboxylic Acid: Shares the cyclohexane ring but lacks the quinoline moiety.

    Quinolinic Acid: Contains a quinoline ring but differs in its functional groups.

Uniqueness

2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid is unique due to its combination of a quinoline moiety with a cyclohexane ring, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(quinolin-3-ylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(13-6-2-3-7-14(13)17(21)22)19-12-9-11-5-1-4-8-15(11)18-10-12/h1,4-5,8-10,13-14H,2-3,6-7H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHZEUVDXMNPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC3=CC=CC=C3N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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